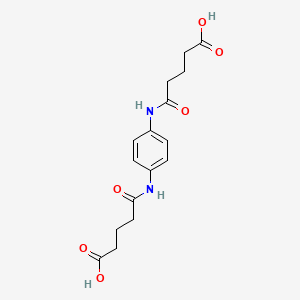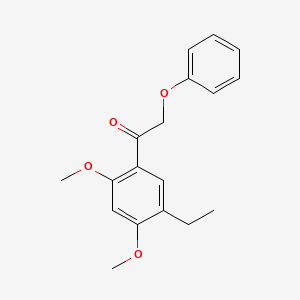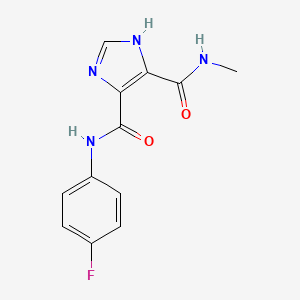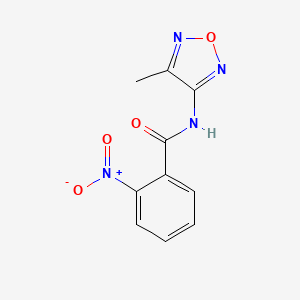
5,5'-(1,4-phenylenediimino)bis(5-oxopentanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(1,4-phenylenediimino)bis(5-oxopentanoic acid), commonly known as PDI, is a versatile molecule that has found widespread application in scientific research. PDI is a bifunctional molecule, containing both a carboxylic acid and an imine group, which allows it to form strong coordination complexes with a variety of metal ions, such as copper, zinc, and iron. This property has made PDI a valuable tool for studying metal ion-dependent biological processes, as well as for designing new metal-based drugs.
Mécanisme D'action
The mechanism of action of PDI is primarily based on its ability to form coordination complexes with metal ions. The resulting metal-PDI complexes can then interact with a variety of biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. In addition, PDI has been shown to have direct effects on cellular processes, such as cell growth and differentiation.
Biochemical and physiological effects:
PDI has been shown to have a variety of biochemical and physiological effects, including inhibition of metalloprotein function, modulation of metal ion transport, and regulation of cellular processes such as apoptosis and cell differentiation. PDI has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions and prevent the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PDI in lab experiments is its ability to selectively bind to certain metal ions, allowing for the study of metal ion-dependent biological processes. However, PDI can also be difficult to work with due to its tendency to form aggregates in solution, which can complicate data interpretation. In addition, PDI can be sensitive to pH and temperature changes, which can affect its ability to form coordination complexes with metal ions.
Orientations Futures
There are many potential future directions for research involving PDI. One area of interest is the development of new metal-based drugs using PDI as a building block. Another area of interest is the study of PDI's effects on cellular processes, such as cell differentiation and apoptosis. Additionally, there is potential for the use of PDI in the development of new diagnostic tools, such as metal ion sensors and imaging agents.
Méthodes De Synthèse
The synthesis of PDI typically involves the reaction of 1,4-phenylenediamine with diethyl oxalate, followed by hydrolysis of the resulting ester to yield PDI as a white solid. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water, and typically requires heating under reflux for several hours.
Applications De Recherche Scientifique
PDI has been widely used in scientific research as a chelator for metal ions, due to its ability to form strong coordination complexes with a variety of metals. This property has made PDI a valuable tool for studying metal ion-dependent biological processes, such as metalloprotein function and metal ion transport. PDI has also been used as a building block for the design of new metal-based drugs, due to its ability to selectively bind to certain metal ions.
Propriétés
IUPAC Name |
5-[4-(4-carboxybutanoylamino)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-13(3-1-5-15(21)22)17-11-7-9-12(10-8-11)18-14(20)4-2-6-16(23)24/h7-10H,1-6H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXBAZLXALQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Benzene-1,4-diyldiimino)bis(5-oxopentanoic acid) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N-1-naphthylacetamide](/img/structure/B5860793.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)

![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)
![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)
![2-(4-nitrophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5860818.png)

![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)
![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)

![3-amino-6,6,7-trimethyl-1-thioxo-5,6,7,8-tetrahydro-1H-thiopyrano[3,4-c]pyridine-4-carbonitrile](/img/structure/B5860868.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5860879.png)